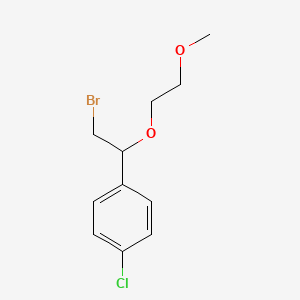
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene is an organic compound characterized by the presence of a bromine atom, a methoxyethoxy group, and a chlorobenzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene typically involves the reaction of 4-chlorobenzene with 1-bromo-2-(2-methoxyethoxy)ethane. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a base, such as potassium carbonate, to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.
化学反应分析
Types of Reactions: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in solvents like tetrahydrofuran (THF) or ethanol.
Major Products:
Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is the ethyl derivative of the original compound.
科学研究应用
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific properties, such as polymers and liquid crystals.
Medicinal Chemistry: It is investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural features.
作用机制
The mechanism of action of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene involves its interaction with specific molecular targets. The bromine atom and the methoxyethoxy group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile in nucleophilic substitution reactions, where it forms covalent bonds with nucleophiles. Additionally, its aromatic ring can participate in π-π interactions with biological molecules, influencing its binding to receptors or enzymes.
相似化合物的比较
1-Bromo-2-(2-methoxyethoxy)ethane: This compound shares the methoxyethoxy group but lacks the chlorobenzene ring, making it less versatile in aromatic substitution reactions.
4-Chlorobenzyl Bromide: This compound has a similar structure but lacks the methoxyethoxy group, affecting its solubility and reactivity.
2-Bromoethyl Methyl Ether: This compound is structurally similar but lacks the chlorobenzene ring, limiting its applications in aromatic chemistry.
Uniqueness: 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-4-chlorobenzene is unique due to the combination of the bromine atom, methoxyethoxy group, and chlorobenzene ring. This combination imparts specific reactivity and solubility properties, making it valuable in various chemical transformations and applications.
属性
分子式 |
C11H14BrClO2 |
|---|---|
分子量 |
293.58 g/mol |
IUPAC 名称 |
1-[2-bromo-1-(2-methoxyethoxy)ethyl]-4-chlorobenzene |
InChI |
InChI=1S/C11H14BrClO2/c1-14-6-7-15-11(8-12)9-2-4-10(13)5-3-9/h2-5,11H,6-8H2,1H3 |
InChI 键 |
KCPQVDUHTIRWKW-UHFFFAOYSA-N |
规范 SMILES |
COCCOC(CBr)C1=CC=C(C=C1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


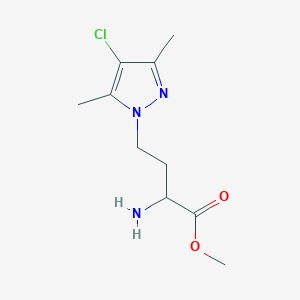
![1-{3-[(5-Chloropyridin-2-yl)oxy]phenyl}methanamine hydrochloride](/img/structure/B13495305.png)


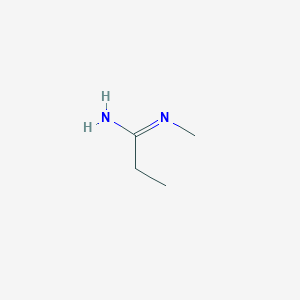
![Benzyl 4-oxo-1-oxa-9-azaspiro[5.5]undec-2-ene-9-carboxylate](/img/structure/B13495340.png)
![Benzyl 3-hydroxy-3-[3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B13495354.png)
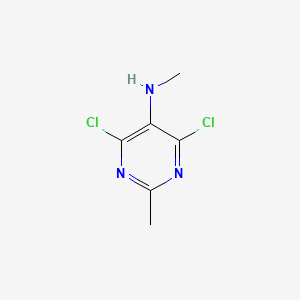
![Ethyl 3-({[(tert-butoxy)carbonyl]amino}methyl)thiophene-2-carboxylate](/img/structure/B13495366.png)
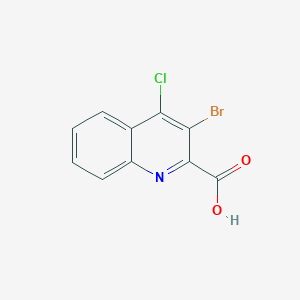
![(1-Methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-2-yl)phosphonic acid](/img/structure/B13495375.png)

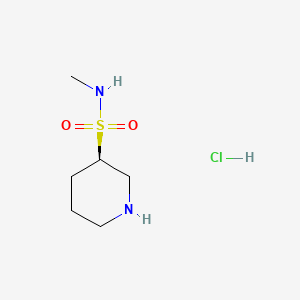
![1-[4-(4,6-Dichloro-1,3-benzothiazol-2-yl)phenyl]-3-ethyl-3-(prop-2-yn-1-yl)urea](/img/structure/B13495392.png)
